1-Bromomethanesulfonylpiperazine hydrochloride
Overview
Description
1-Bromomethanesulfonylpiperazine hydrochloride is a chemical compound with the CAS Number: 1432680-88-0 . It has a molecular weight of 279.59 . The compound appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-((bromomethyl)sulfonyl)piperazine hydrochloride . The InChI code is 1S/C5H11BrN2O2S.ClH/c6-5-11(9,10)8-3-1-7-2-4-8;/h7H,1-5H2;1H .Physical and Chemical Properties Analysis
This compound is a powder that is typically stored at room temperature . It has a molecular weight of 279.59 .Scientific Research Applications
Antibody Development for Environmental and Food Analysis
Antibodies have been widely used in assays for clinical chemistry, endocrinology, food, and environmental research. Development in this area has been directed towards detecting substances like herbicides, polychlorinated biphenyls, surfactants, and selected veterinary drugs using ELISA and immunosensor techniques. The progress achieved in producing key immunoreagents over the last 15 years highlights the potential for applying similar methodologies to study compounds like 1-Bromomethanesulfonylpiperazine hydrochloride for environmental and food safety applications (Fránek & Hruška, 2018).
Health Benefits of Sulforaphane
Research on sulforaphane, a compound found in cruciferous vegetables, demonstrates its wide range of biological effects, including antioxidant, antimicrobial, anticancer, anti-inflammatory, anti-aging, neuroprotective, and antidiabetic properties. This compound's diverse bioactivities suggest that research into similar compounds, potentially including applications of this compound in health-related fields, could yield significant benefits (Kim & Park, 2016).
Environmental Implications of Chemical Usage
Studies on metal sulphide precipitation, a process relevant in environmental chemistry and hydrometallurgy, demonstrate the need for integrated research combining chemistry, reaction mechanisms, and industrial applications. This highlights the importance of understanding the environmental implications of chemicals and processes, which could be applied to assessing the impact of this compound in similar contexts (Lewis, 2010).
Safety and Hazards
Properties
IUPAC Name |
1-(bromomethylsulfonyl)piperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrN2O2S.ClH/c6-5-11(9,10)8-3-1-7-2-4-8;/h7H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVLJUDKJUEFKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)CBr.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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